4-Cyanophenyl cyclobutyl ketone

Description

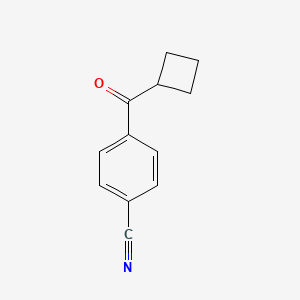

4-Cyanophenyl cyclobutyl ketone is a specialized organic compound featuring a cyclobutyl group directly bonded to a ketone moiety, which is further attached to a 4-cyanophenyl aromatic ring. Its molecular formula is inferred to be C₁₂H₁₁NO (cyclobutyl group: C₄H₇, ketone: CO, 4-cyanophenyl: C₇H₄N). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its rigid cyclobutyl scaffold and polar cyano group. While exact physicochemical data (e.g., melting point, boiling point) are unavailable in the provided evidence, its structural analogs suggest moderate lipophilicity and reactivity influenced by ring strain and electronic effects .

Properties

IUPAC Name |

4-(cyclobutanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-9-4-6-11(7-5-9)12(14)10-2-1-3-10/h4-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYRLICOKWMIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642518 | |

| Record name | 4-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-50-6 | |

| Record name | 4-(Cyclobutylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl cyclobutyl ketone typically involves the reaction of 4-cyanobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl cyclobutyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a catalyst.

Major Products:

Oxidation: 4-Cyanobenzoic acid.

Reduction: 4-Cyanophenyl cyclobutyl alcohol.

Substitution: 4-Cyanophenyl cyclobutyl amide.

Scientific Research Applications

4-Cyanophenyl cyclobutyl ketone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl cyclobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Reduction Reactions

4-Cyanophenyl cyclobutyl ketone’s reactivity can be contextualized using data from cycloalkyl phenyl ketones. A kinetic study compared the reduction rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl phenyl ketones with sodium borohydride at 0°C (relative to acetophenone = 1.0):

| Compound | Relative Rate (0°C) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

The cyclobutyl derivative exhibits higher reactivity than cyclopropyl but lower than cyclopentyl analogs. This trend aligns with conformation theory: cyclobutyl’s ring strain enhances reactivity, while cyclopentyl’s chair-like conformations stabilize transition states .

Stability Under Acidic and Basic Conditions

Stability studies of cyclobutyl-containing ketones reveal pH-dependent behavior. For example:

- Cyclobutyl derivatives (e.g., indole phenol cyclobutyl ketone) showed poor stability at low pH (similar to gem-dimethyl and methylene analogs), suggesting instability arises from the core chemotype rather than the cyclobutyl group itself .

- Removal of substituents like the o-methyl group on the phenol improved stability, indicating electronic and steric factors dominate over ring size effects .

Lipophilicity (logD) Trends

Lipophilicity comparisons between this compound and analogs highlight substituent and ring effects:

*Estimated based on substituent contributions (cyano ≈ −0.3 logD vs. methoxy).

- Series-dependent trends : In indole-based systems, replacing ketones with oxetanes increased logD by +0.58 units , whereas p-methoxyphenyl systems saw a −0.30 unit decrease , underscoring the role of substituent electronic profiles .

Structural and Functional Comparisons

Biological Activity

4-Cyanophenyl cyclobutyl ketone (CAS Number: 898790-50-6) is an organic compound characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a cyano group. This unique structure imparts distinct steric and electronic properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H11NO

- Melting Point : 126-128 °C

- Boiling Point : 396.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the cyclobutyl moiety provides steric hindrance that influences binding affinity and selectivity.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer progression, by modulating protein-ligand interactions.

- Receptor Binding : It interacts with androgen receptors and has been studied for its potential role in modulating androgen receptor activity, which is crucial for certain hormonal cancers.

Table 1: Summary of Biological Activity Studies

Case Studies

- Androgen Receptor Modulation :

- Inhibition of MYC Transcription Factors :

- Enzyme Interaction Studies :

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features make it valuable for developing compounds targeting specific biological pathways involved in diseases such as cancer and autoimmune disorders.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Oncology | Targeting androgen receptors and MYC transcription factors for cancer treatment. |

| Enzyme Inhibition | Developing inhibitors for cathepsin B and other relevant enzymes in disease progression. |

| Agrochemicals | Utilized as an intermediate for synthesizing compounds with herbicidal or pesticidal properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.